molecular formula C17H13N5O2S B2816018 N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzo[d]thiazole-6-carboxamide CAS No. 2034273-98-6

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzo[d]thiazole-6-carboxamide

Cat. No.: B2816018
CAS No.: 2034273-98-6
M. Wt: 351.38
InChI Key: WXCVLMXRTIRGPL-UHFFFAOYSA-N
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Description

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzo[d]thiazole-6-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzo[d]thiazole moiety linked to a benzo[d][1,2,3]triazin-4-one through an ethyl chain, culminating in a carboxamide functional group. Its intricate structure suggests a range of chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzo[d]thiazole-6-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzo[d]thiazole core, followed by the introduction of the ethyl linker and subsequent formation of the benzo[d][1,2,3]triazin-4-one ring. The final step involves the formation of the carboxamide group under specific reaction conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to accommodate larger batch sizes.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzo[d]thiazole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups, potentially converting the carboxamide to an amine.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield benzo[d]thiazole-6-carboxylic acid derivatives, while reduction could produce benzo[d]thiazole-6-ethylamine derivatives.

Scientific Research Applications

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzo[d]thiazole-6-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s potential biological activity makes it a candidate for studying enzyme inhibition and protein interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: Its unique chemical properties may be utilized in developing new materials or catalysts for industrial processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzo[d]thiazole derivatives and benzo[d][1,2,3]triazin-4-one derivatives, such as:

  • Benzo[d]thiazole-6-carboxamide
  • 4-oxobenzo[d][1,2,3]triazin-3(4H)-yl derivatives

Uniqueness

What sets N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzo[d]thiazole-6-carboxamide apart is its combined structural features, which confer unique reactivity and potential biological activity. The presence of both benzo[d]thiazole and benzo[d][1,2,3]triazin-4-one moieties linked by an ethyl chain and capped with a carboxamide group provides a versatile platform for various chemical and biological studies.

This detailed overview highlights the significance and potential of this compound in scientific research and industrial applications

Properties

IUPAC Name

N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5O2S/c23-16(11-5-6-14-15(9-11)25-10-19-14)18-7-8-22-17(24)12-3-1-2-4-13(12)20-21-22/h1-6,9-10H,7-8H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXCVLMXRTIRGPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CCNC(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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